![molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6](/img/structure/B2789832.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is an intriguing compound owing to its multifaceted structure that marries several functional groups into a single entity. This synthetic organic molecule features an aromatic phenoxy group, a triazole ring, and a pyrrolidine ring, with a methoxymethyl moiety adding to its complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: : The triazole ring is usually synthesized via a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," using an alkyne and an azide under copper(I) catalysis.
Pyrrolidine Synthesis: : The pyrrolidine ring can be constructed using a reductive amination approach where an aldehyde reacts with an amine, followed by cyclization.
Combining Functional Groups: : The key step involves connecting the phenoxypropanone moiety to the triazole-pyrrolidine framework via nucleophilic substitution or carbonyl chemistry, under carefully controlled conditions to maintain the integrity of functional groups.
Industrial Production Methods
Scaling up the production of this compound in an industrial setting might involve:
Batch Processes: : Employing batch reactors to precisely control reaction conditions for each step of the synthesis.
Continuous Flow Chemistry: : For more efficient production, continuous flow techniques might be utilized, providing consistent reaction environments and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is susceptible to various chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the methoxymethyl or phenoxy groups.
Reduction: : Reduction reactions can target the carbonyl group present in the phenoxypropanone moiety.
Substitution: : The triazole and pyrrolidine rings make the compound amenable to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes.
Substitution Reagents: : Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products Formed
Oxidation: : Possible formation of hydroxylated derivatives or aldehyde/ketone analogs.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : Variously substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one finds applications across multiple scientific domains:
Chemistry: : Used as a building block in complex organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential biological activity, possibly as an enzyme inhibitor or receptor modulator.
Medicine: : May serve as a lead compound in drug discovery programs targeting specific disease pathways.
Industry: : Utilized in the development of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one exerts its effects involves:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence cellular pathways such as signal transduction or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
Highlighting Uniqueness
What sets 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one apart is its unique combination of functional groups that allows for a diverse range of chemical reactions and biological interactions, making it a valuable scaffold in both synthetic chemistry and drug discovery.
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNEHYKWCGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B2789750.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Chloro-N-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)propanamide](/img/structure/B2789755.png)
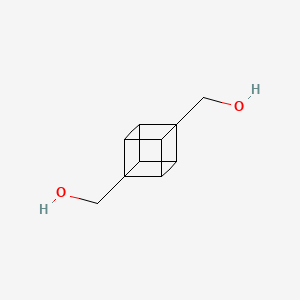
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)
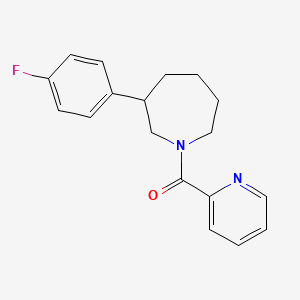
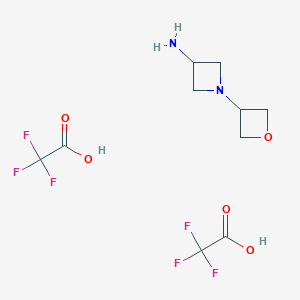
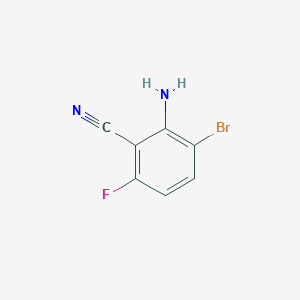
![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2789765.png)
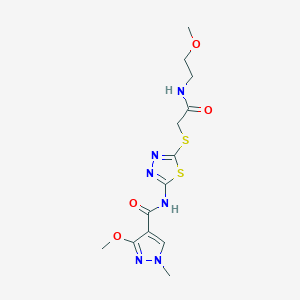
![3-(4-Chlorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2789771.png)
